Cas no 1207448-16-5 (1-hydroxyisoquinoline-7-boronic acid pinacal ester)

1-hydroxyisoquinoline-7-boronic acid pinacal ester 化学的及び物理的性質
名前と識別子
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- 2-dioxaborolan-2-yl)isoquinolin-1(2H)-one
- 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1(2H)-isoquinolin one
- 1-Hydroxyisoquinoline-7-boronic acid pinacol ester
- 1-hydroxyisoquinoline-7-boronic acid pinacal ester
- 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-isoquinolin-1-one
- 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1-ol
- Z2049761860
- DB-114027
- CS-0341867
- A50005
- EN300-4757953
- 7-(tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1-ol
- 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1(2H)-one
- SCHEMBL2171645
- 1-Oxo-2H-isoquinoline-7-boronic acid pinacal ester
- SB31733
- MFCD08437015
- 1207448-16-5
-
- MDL: MFCD08437015
- インチ: InChI=1S/C15H18BNO3/c1-14(2)15(3,4)20-16(19-14)11-6-5-10-7-8-17-13(18)12(10)9-11/h5-9H,1-4H3,(H,17,18)
- InChIKey: IUDHPAZDHGNKFL-UHFFFAOYSA-N
- SMILES: CC1(C)C(C)(C)OB(C2=CC3=C(N=CC=C3C=C2)O)O1
計算された属性
- 精确分子量: 271.1379736g/mol
- 同位素质量: 271.1379736g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 20
- 回転可能化学結合数: 1
- 複雑さ: 430
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 47.6Ų
1-hydroxyisoquinoline-7-boronic acid pinacal ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1124517-500mg |
1-Oxo-2H-isoquinoline-7-boronic acid pinacal ester |
1207448-16-5 | 95% | 500mg |
$400 | 2024-07-28 | |
eNovation Chemicals LLC | Y1124517-5g |
1-Oxo-2H-isoquinoline-7-boronic acid pinacal ester |
1207448-16-5 | 95% | 5g |
$2675 | 2024-07-28 | |
eNovation Chemicals LLC | D968040-50mg |
1-Hydroxyisoquinoline-7-boronic acid pinacol ester |
1207448-16-5 | 95% | 50mg |
$195 | 2024-07-28 | |
eNovation Chemicals LLC | D968040-500mg |
1-Hydroxyisoquinoline-7-boronic acid pinacol ester |
1207448-16-5 | 95% | 500mg |
$400 | 2024-07-28 | |
Enamine | EN300-4757953-0.5g |
7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-dihydroisoquinolin-1-one |
1207448-16-5 | 95% | 0.5g |
$584.0 | 2023-07-09 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBEB10549-1G |
1-hydroxyisoquinoline-7-boronic acid pinacal ester |
1207448-16-5 | 95% | 1g |
¥ 3,808.00 | 2023-03-15 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBEB10549-5G |
1-hydroxyisoquinoline-7-boronic acid pinacal ester |
1207448-16-5 | 95% | 5g |
¥ 11,424.00 | 2023-03-15 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 32R0110P-250mg |
1-Hydroxyisoquinoline-7-boronic acid pinacol ester |
1207448-16-5 | 97% | 250mg |
¥1967.39 | 2025-01-21 | |
Enamine | EN300-4757953-0.25g |
7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-dihydroisoquinolin-1-one |
1207448-16-5 | 95% | 0.25g |
$371.0 | 2023-07-09 | |
TRC | T890078-10mg |
7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-isoquinolin-1-one |
1207448-16-5 | 10mg |
$ 50.00 | 2022-06-02 |
1-hydroxyisoquinoline-7-boronic acid pinacal ester 関連文献
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1. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
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Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
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5. Book reviews
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6. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
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Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
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Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
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9. Back matter
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
1-hydroxyisoquinoline-7-boronic acid pinacal esterに関する追加情報
Introduction to 1-hydroxyisoquinoline-7-boronic acid pinacal ester (CAS No: 1207448-16-5)
1-hydroxyisoquinoline-7-boronic acid pinacal ester, with the chemical identifier CAS No 1207448-16-5, is a specialized boronic acid derivative that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to the isoquinoline family, a class of heterocyclic aromatic organic compounds that are widely recognized for their biological activities and potential applications in drug development. The presence of a boronic acid pinacol ester moiety enhances its utility in various synthetic transformations, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in constructing complex molecular architectures.
The 1-hydroxyisoquinoline-7-boronic acid pinacal ester is particularly valued for its role as an intermediate in the synthesis of bioactive molecules. Boronic acids are well-documented for their ability to participate in stable and reversible interactions with diols, making them indispensable in the construction of polymers, catalysts, and pharmaceuticals. The pinacol ester form provides enhanced stability and solubility, facilitating its use in both laboratory-scale reactions and industrial processes.
In recent years, there has been a surge in research focused on isoquinoline derivatives due to their diverse pharmacological properties. These compounds have shown promise in various therapeutic areas, including anticancer, antimicrobial, and anti-inflammatory applications. The 1-hydroxyisoquinoline-7-boronic acid pinacal ester serves as a crucial building block for synthesizing more complex isoquinoline-based drugs. Its boronic acid functionality allows for efficient coupling with aryl halides or alkynes, enabling the rapid assembly of intricate molecular structures.
One of the most notable applications of 1-hydroxyisoquinoline-7-boronic acid pinacal ester is in the development of targeted therapeutics. Isoquinoline derivatives have been extensively studied for their ability to interact with specific biological targets, such as kinases and receptors. By leveraging the Suzuki-Miyaura coupling reaction, researchers can introduce precise modifications to isoquinoline scaffolds, leading to the generation of novel compounds with enhanced selectivity and potency. This approach has been particularly successful in the design of small-molecule inhibitors for oncology applications.
The synthesis of 1-hydroxyisoquinoline-7-boronic acid pinacal ester typically involves multi-step organic transformations, starting from readily available precursors. The introduction of the boronic acid pinacol ester group requires careful optimization to ensure high yields and purity. Advances in synthetic methodologies have enabled more efficient routes to this compound, reducing both cost and environmental impact. These improvements are essential for scaling up production and making isoquinoline-based drugs more accessible.
Recent studies have highlighted the potential of 1-hydroxyisoquinoline-7-boronic acid pinacal ester in medicinal chemistry beyond its role as a synthetic intermediate. For instance, researchers have explored its use as a precursor for developing photoactivatable probes that can be used to study protein-protein interactions in living cells. The isoquinoline core provides a scaffold that can be modified to include photoactivatable groups, enabling researchers to track biological processes with high precision.
The versatility of 1-hydroxyisoquinoline-7-boronic acid pinacal ester also extends to materials science. Boronic acids are known for their ability to form coordination complexes with metals, leading to applications in catalysis and sensing technologies. The isoquinoline moiety further enhances these properties by providing additional functional handles for molecular design. This dual functionality makes 1-hydroxyisoquinoline-7-boronic acid pinacal ester a valuable asset in interdisciplinary research efforts aimed at developing innovative materials.
In conclusion, 1-hydroxyisoquinoline-7-boronic acid pinacal ester (CAS No: 1207448-16-5) is a multifunctional compound with broad applications in pharmaceuticals, materials science, and biotechnology. Its role as a key intermediate in boron-mediated cross-coupling reactions underscores its importance in modern synthetic chemistry. As research continues to uncover new biological activities and synthetic utilities of isoquinoline derivatives, compounds like 1-hydroxyisoquinoline-7-boronic acid pinacal ester will undoubtedly play a pivotal role in advancing scientific discovery and therapeutic innovation.
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